2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole
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Overview
Description
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is a complex organic compound that features a combination of a piperazine ring, a benzo[d]thiazole ring, and a chlorothiophene moiety
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a clot to prevent excessive bleeding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the piperazine intermediate.
Coupling with Benzo[d]thiazole: The piperazine intermediate is then coupled with 4-fluorobenzo[d]thiazole using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives of the compound.
Substitution: The fluorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring.
Scientific Research Applications
2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmaceutical Research: The compound is studied for its pharmacokinetic properties and potential use in drug development.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole
Uniqueness
Compared to similar compounds, 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-fluorobenzo[d]thiazole is unique due to the presence of the fluorine atom on the benzo[d]thiazole ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2S3/c16-12-4-5-13(24-12)25(21,22)20-8-6-19(7-9-20)15-18-14-10(17)2-1-3-11(14)23-15/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBMJGTGRSUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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